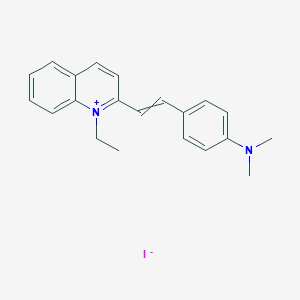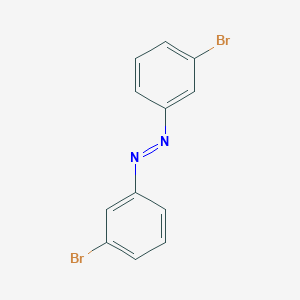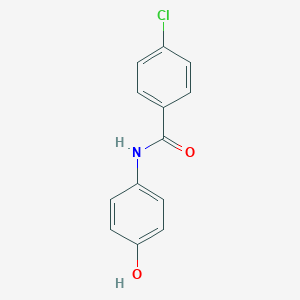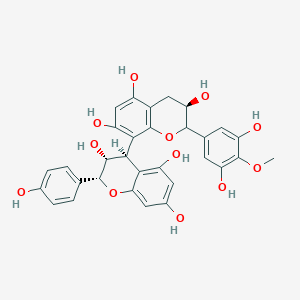
2-苯氨基噻唑-4-酮
描述
2-Phenylamino-thiazol-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Synthesis Analysis
The synthesis of 2-Phenylamino-thiazol-4-one involves the reaction of ethyl-4-chloroacetoacetate with equimolar amounts of various phenylthioureas . This reaction is followed by the treatment with Salicylaldehyde . The reaction is simple, rapid, cost-effective, and industrially viable .
Molecular Structure Analysis
The 2-Phenylamino-thiazol-4-one molecule contains a total of 28 bonds . There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), and 1 sulfide .
Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
科学研究应用
Antimicrobial Agents
2-Phenylamino-thiazol-4-one derivatives have been synthesized and used as antimicrobial agents . These compounds have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains . Some of these synthesized molecules were even more potent than the reference drugs against the pathogenic strains used .
Antifungal Applications
Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have been used as antifungal agents . They have shown significant activity against various fungal strains .
Anticancer Applications
2-Phenylamino-thiazol-4-one and its derivatives have shown potential for selective anticancer activity . Their ability to control various cellular pathways can be explored for potential anticancer treatments .
Anti-Inflammatory Applications
Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have been used for their anti-inflammatory properties . They have shown significant activity in reducing inflammation .
Antihypertensive Applications
2-Phenylamino-thiazol-4-one and its derivatives have been studied for their antihypertensive properties . They have shown potential in controlling high blood pressure .
Anti-Alzheimer Applications
Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have been used in research related to Alzheimer’s disease . They have shown potential in the treatment of this neurodegenerative disease .
Antidiabetic Applications
2-Phenylamino-thiazol-4-one and its derivatives have been studied for their antidiabetic properties . They have shown potential in controlling blood sugar levels .
Photosensitizers
Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have been used in the field of photosensitizers . They have shown potential in absorbing and transferring energy to other molecules when exposed to light .
作用机制
Target of Action
2-Phenylamino-thiazol-4-one is a versatile compound with a wide range of biological targets. It has been found to have antimicrobial properties, indicating that its primary targets could be bacterial and fungal cells . It has also been suggested that this compound may target human mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are crucial for human tumorigenesis and development . Moreover, it has been tested for its effect on Adenylate kinase .
Mode of Action
It is known that thiazole derivatives exhibit a broad extent of pharmacological and biological activities using weak interactions with receptors and enzymes in the biological system . For instance, in the case of Mnks, the compound may inhibit their activity, thereby affecting tumorigenesis .
Biochemical Pathways
The biochemical pathways affected by 2-Phenylamino-thiazol-4-one are likely to be diverse, given its wide range of biological activities. For instance, in its role as an antimicrobial agent, it may disrupt essential biochemical pathways in bacterial and fungal cells . When targeting Mnks, it may affect the MAPK signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives are generally influenced by the nature and position of the substituents on the thiazole ring .
Result of Action
The result of the action of 2-Phenylamino-thiazol-4-one can vary depending on its target. As an antimicrobial agent, it can inhibit the growth of bacterial and fungal cells . When targeting Mnks, it may inhibit tumorigenesis . It has also been suggested that this compound may have an effect on Adenylate kinase .
安全和危害
未来方向
Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have shown potential biological activities such as anti-HIV, anti-tumor, anthelmintic, anti-inflammatory, anti-convulsant, and anti-fungal agents . Therefore, they are potential candidates for further optimization and development as lead compounds .
属性
IUPAC Name |
2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGBTPGRKGQPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359098 | |
| Record name | 2-Phenylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylamino-thiazol-4-one | |
CAS RN |
17823-27-7 | |
| Record name | 2-Phenylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylamino)-4,5-dihydro-1,3-thiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



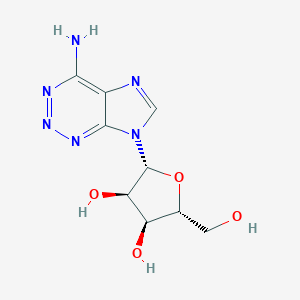

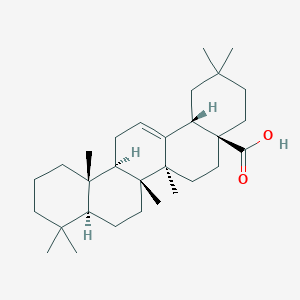

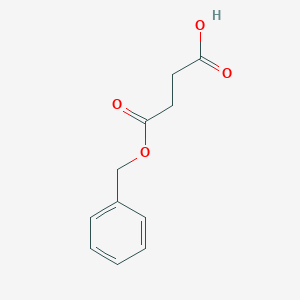
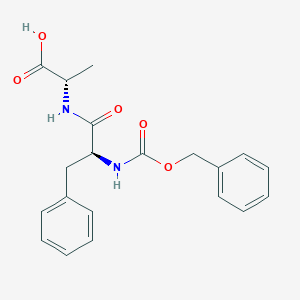
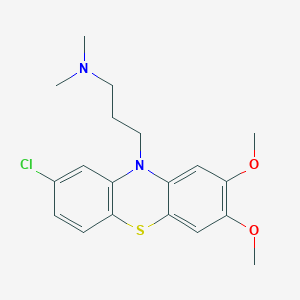

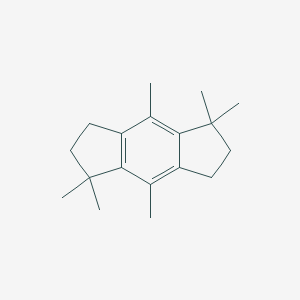
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
